molecular formula C9H8BrN B13220107 3-(3-Bromoprop-1-YN-1-YL)aniline

3-(3-Bromoprop-1-YN-1-YL)aniline

Cat. No.: B13220107
M. Wt: 210.07 g/mol
InChI Key: WXNBLJCUSXMZIJ-UHFFFAOYSA-N
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Description

3-(3-Bromoprop-1-YN-1-YL)aniline: is an organic compound with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to an aniline moiety. It is primarily used in research and development settings, particularly in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromoprop-1-YN-1-YL)aniline typically involves the reaction of aniline with propargyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution of the bromine atom . The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Scientific Research Applications

Chemistry: 3-(3-Bromoprop-1-YN-1-YL)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the formation of heterocycles and other nitrogen-containing compounds .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated anilines on various biological systems. It may also serve as a precursor in the synthesis of pharmaceuticals and agrochemicals .

Industry: The compound is used in the development of new materials, including polymers and advanced composites.

Comparison with Similar Compounds

Uniqueness: 3-(3-Bromoprop-1-YN-1-YL)aniline is unique due to the presence of both a brominated propynyl group and an aniline moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Biological Activity

3-(3-Bromoprop-1-YN-1-YL)aniline is an organic compound characterized by a unique structure that includes a brominated propynyl group attached to an aniline moiety. Its molecular formula is C₉H₈BrN, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structural Features

The compound features:

  • Benzene ring : Provides a stable aromatic structure.
  • Amino group : Contributes to its nucleophilicity.
  • Brominated propynyl group : Enhances reactivity and potential biological interactions.

The structural characteristics suggest that this compound may interact with biological targets, potentially modulating various biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The bromine substituent may enhance the compound's ability to interact with cancer cell targets, leading to apoptosis or cell cycle arrest. Preliminary studies have shown that it can inhibit specific signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Studies have indicated that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory responses.
  • Receptor Modulation : It could interact with receptors that play critical roles in cell signaling, affecting cellular responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tumor growth in vitro
Anti-inflammatoryReduction of cytokine levels in animal models
Enzyme InhibitionTargeting specific kinases involved in cancer

Case Study: Anticancer Activity

In a study examining the effects of this compound on breast cancer cell lines, researchers found that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity and morphological changes typical of programmed cell death.

Case Study: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties using a mouse model of induced colitis. Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples, suggesting a potent anti-inflammatory effect.

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions under basic conditions. The compound serves as a versatile building block for the synthesis of more complex organic molecules and has potential applications in drug development and materials science.

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

3-(3-bromoprop-1-ynyl)aniline

InChI

InChI=1S/C9H8BrN/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6,11H2

InChI Key

WXNBLJCUSXMZIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C#CCBr

Origin of Product

United States

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